5,2'-Dimethyl-[2,4']bipyridinyl
Description
Significance of Bipyridine Ligands in Contemporary Chemical Sciences
Bipyridine ligands are of paramount importance in modern chemistry, primarily due to their exceptional ability to act as chelating agents for a vast array of metal ions. The two nitrogen atoms within the bipyridine structure can coordinate with a single metal center, forming a stable complex. This chelation enhances the stability of the resulting coordination compounds.
The applications of bipyridine ligands are extensive. In the realm of catalysis, they are integral components of catalysts used in organic synthesis and polymerization reactions. Their complexes with metals like ruthenium, palladium, and platinum are known to facilitate a variety of chemical transformations. Furthermore, bipyridine-based complexes are crucial in the development of materials with interesting photophysical and electrochemical properties, such as those used in dye-sensitized solar cells and light-emitting diodes. The ability to functionalize the bipyridine scaffold allows for the fine-tuning of these properties, making them highly adaptable for specific applications.
Overview of Dimethylbipyridine Isomers in Academic Research
Dimethylbipyridines are derivatives of bipyridine that feature two methyl groups attached to the bipyridine framework. The specific placement of these methyl groups and the point of connection between the two pyridine (B92270) rings give rise to a variety of structural isomers, each with unique properties and spatial arrangements.
The featured compound of this article, 5,2'-Dimethyl-[2,4']bipyridinyl , is a distinct isomer with the chemical formula C₁₂H₁₂N₂. vulcanchem.combldpharm.com In this molecule, the pyridine rings are linked at the 2 and 4' positions, and the methyl groups are located at the 5 and 2' positions. This 2,4'-linkage is less common than the 2,2'-linkage, leading to a unique geometry that can influence its coordination behavior and electronic properties.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1187168-36-0 vulcanchem.combldpharm.com |
| Molecular Formula | C₁₂H₁₂N₂ vulcanchem.combldpharm.com |
| Molecular Weight | 184.24 g/mol vulcanchem.combldpharm.com |
| IUPAC Name | 2-methyl-4-(5-methylpyridin-2-yl)pyridine vulcanchem.com |
Among the dimethylbipyridine isomers, those based on the 2,2'-bipyridine (B1663995) scaffold are the most extensively studied. In these compounds, the two pyridine rings are connected at the 2-position of each ring. The varying positions of the methyl groups on this framework lead to different isomers with distinct chemical characteristics.
5,5'-Dimethyl-2,2'-bipyridine is a widely used ligand in organometallic synthesis and has applications in the development of pharmaceuticals. ossila.com The methyl groups at the 5 and 5' positions can be oxidized to form other useful derivatives, such as 2,2'-bipyridine-5,5'-dicarboxylic acid. ossila.com This compound is also utilized in creating luminescent probes for biological applications. ossila.com
4,4'-Dimethyl-2,2'-bipyridine (B75555) is another prominent isomer, frequently employed as a starting material in the synthesis of sensitizers for dye-sensitized solar cells (DSSCs). nih.gov The presence of methyl groups at the 4 and 4' positions can influence the electronic properties of the resulting metal complexes, which is advantageous for applications in energy conversion and electrochemiluminescence. nih.gov
Table 2: Comparison of 2,2'-Bipyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |
|---|---|---|---|---|
| 5,5'-Dimethyl-2,2'-bipyridine | 1762-34-1 ossila.comsigmaaldrich.com | C₁₂H₁₂N₂ sigmaaldrich.com | 184.24 g/mol sigmaaldrich.com | 114-117 sigmaaldrich.com |
| 4,4'-Dimethyl-2,2'-bipyridine | 1134-35-6 nih.govchemicalbook.com | C₁₂H₁₂N₂ nih.gov | 184.24 g/mol nih.gov | 169-174 chemicalbook.com |
Scope and Academic Relevance of Dimethylbipyridine Research
The study of dimethylbipyridine isomers is a vibrant area of chemical research. The ability to synthesize a wide array of isomers allows for the systematic investigation of structure-property relationships. Researchers are actively exploring how the position of the methyl groups and the connectivity of the pyridine rings affect the resulting complexes' stability, reactivity, and photophysical behavior.
This research has significant implications for the design of new catalysts with enhanced selectivity and efficiency. Moreover, the development of novel materials for electronic and photonic applications heavily relies on the tailored synthesis of bipyridine ligands like the dimethyl derivatives. The synthesis of these compounds, often achieved through cross-coupling reactions, is also a field of continuous innovation, with new methods being developed to improve yields and expand the range of accessible structures. orgsyn.orgthieme-connect.com The ongoing exploration of compounds like this compound and its more common isomers continues to push the boundaries of coordination chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(5-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-4-12(14-8-9)11-5-6-13-10(2)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFUKBAUFFOYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethylbipyridine Ligands
Classical Coupling Approaches and Their Advancements
The traditional synthesis of bipyridine ligands, including dimethyl-substituted derivatives, has historically relied on coupling reactions of pyridine (B92270) precursors. These methods, while foundational, often face challenges in terms of yield and selectivity.
Derivations from Picoline Precursors
The synthesis of dimethylbipyridines has been approached using picoline (methylpyridine) as a starting material. google.comcdhfinechemical.com Classical methods involving the coupling of picolines have been reported, but they often result in low yields, ranging from a mere 0.5% to 36%. thieme-connect.com The purification of the desired product from the reaction mixture can also be a significant challenge. thieme-connect.com For instance, 3-picoline can be a precursor in the synthesis of certain bipyridine structures. google.comcdhfinechemical.comgoogle.com
Coupling Procedures from Substituted Halopyridines
An alternative classical route involves the use of substituted halopyridines. The reductive coupling of 2-halomethylpyridines using a Raney nickel catalyst has been explored for the synthesis of 2,2'-bipyridyls. researchgate.net However, the presence of methyl groups at certain positions, such as the 2-position, can have a detrimental effect on the reaction's efficiency. researchgate.net The synthesis of 5,5'-dimethyl-2,2'-bipyridine has been reported starting from 2-bromo-5-methylpyridine, though these classical procedures are also associated with low yields. thieme-connect.com
Transition Metal-Catalyzed Cross-Coupling Strategies
To overcome the limitations of classical methods, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of a wide array of bipyridine derivatives with higher yields and greater functional group tolerance.
Stille Coupling via Organotin Intermediates for High-Yield Synthesis
The Stille coupling reaction, which involves the palladium-catalyzed coupling of an organotin compound with an organic halide, has proven to be a highly effective strategy for synthesizing dimethylbipyridine ligands. thieme-connect.comlibretexts.org This method offers a significant improvement over classical approaches, providing high yields and facilitating multigram-scale synthesis. thieme-connect.comnih.gov
The general mechanism of the Stille coupling involves a catalytic cycle with a Pd(0) species. libretexts.orgwiley-vch.de This cycle includes oxidative addition of the organic halide to the palladium center, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwiley-vch.de
Suzuki Coupling for Diverse Bipyridine Derivatives
The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide under palladium catalysis, is another cornerstone in the synthesis of bipyridine derivatives. researchgate.netlibretexts.org This method is celebrated for its mild reaction conditions, tolerance of various functional groups, and the use of relatively stable and environmentally benign organoboron reagents. researchgate.net
The Suzuki coupling has been successfully employed to synthesize a variety of functionalized 2,2'-bipyridines. researchgate.net The reaction typically involves a palladium catalyst, such as those derived from Pd(OAc)₂ or [Pd(allyl)Cl]₂, and a base. chemrxiv.org The choice of ligand for the palladium catalyst is crucial for achieving high catalytic activity. researchgate.net
For the synthesis of 2,2'-bipyridines, a significant challenge was the instability of 2-pyridylboron compounds. researchgate.net However, the development of stabilized 2-pyridylboronic acid esters has made this route a valuable and efficient alternative. researchgate.net The general mechanism of the Suzuki coupling involves an oxidative addition, transmetalation, and reductive elimination cycle, similar to the Stille coupling. libretexts.org
Palladium-Catalyzed Homocoupling and Heterocoupling Reactions
Palladium catalysts are also instrumental in both homocoupling and heterocoupling reactions to form bipyridines. researchgate.net Homocoupling of halopyridines, mediated by nickel-phosphine complexes, can produce symmetrical bipyridines. researchgate.net Palladium-catalyzed heterocoupling reactions, on the other hand, allow for the synthesis of unsymmetrical biaryls. researchgate.net
Recent advancements have focused on the development of highly active palladium catalysts, such as palladacycle catalysts, which can achieve very high turnover numbers and frequencies in coupling reactions. researchgate.net Palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides with other heterocycles, using an additive like Ag₂CO₃, provides a regioselective pathway to unsymmetrical biheteroaryl molecules. rsc.org
The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or more recently developed precatalysts, can significantly influence the outcome of the coupling reaction. chemrxiv.org These catalysts, in combination with appropriate ligands, facilitate a wide range of C-N, C-C, and C-O coupling reactions, further expanding the toolkit for synthesizing complex bipyridine structures. chemrxiv.org
Table of
| Methodology | Precursors | Catalyst/Reagent | Key Features | Yield | Reference(s) |
| Classical Coupling | Picolines | Varies | Foundational but often low yield and difficult purification. | 0.5-36% | thieme-connect.com |
| Classical Coupling | Halopyridines | Raney Nickel | Reductive coupling; can be sensitive to substituent effects. | - | researchgate.net |
| Stille Coupling | Organotin & Halopyridine | Palladium (e.g., Pd(PPh₃)₄) | High yield, suitable for large-scale synthesis, directed synthesis of unsymmetrical bipyridines. | up to 86% | thieme-connect.com |
| Suzuki Coupling | Organoboron & Halopyridine | Palladium (e.g., PdCl₂dcpp) | Mild conditions, high functional group tolerance, uses stable organoboron reagents. | Good to Excellent | researchgate.net |
| Palladium-Catalyzed Coupling | Halopyridines, Pyridine N-oxides | Various Pd catalysts | High catalytic activity, synthesis of symmetrical and unsymmetrical biaryls. | - | researchgate.netresearchgate.net |
Ullmann Coupling and Wurtz Reaction Applications
The synthesis of bipyridine ligands, including dimethyl-substituted derivatives, has historically involved classical coupling reactions such as the Ullmann coupling and the Wurtz reaction. However, the application of these methods to produce unsymmetrical compounds like 5,2'-Dimethyl-[2,4']bipyridinyl is met with significant challenges.
The Ullmann coupling , which traditionally involves the copper-promoted coupling of two aryl halides, is a foundational method for the formation of biaryl bonds. In principle, the cross-coupling of two different halopyridine derivatives (e.g., a halodimethylpyridine and a halomethylpyridine) could yield an unsymmetrical dimethylbipyridine. However, a major drawback of the classical Ullmann reaction is the frequent production of a mixture of three products: two symmetrical homocoupled products and the desired unsymmetrical cross-coupled product. This often results in low yields of the target molecule and necessitates difficult purification processes. Modern variations of the Ullmann coupling, which may utilize palladium or nickel catalysts, can offer improved selectivity for the synthesis of biheteroaryls from heteroaryl halides and triflates. emporia.edu
The Wurtz reaction , involving the reaction of alkyl halides with sodium metal, is primarily used for the synthesis of alkanes and is generally of limited utility for the preparation of biaryl compounds. rsc.orgacs.org A more relevant variant is the Wurtz-Fittig reaction , which couples an alkyl halide with an aryl halide. Conceptually, this could be applied to the synthesis of a methyl-substituted bipyridine by reacting a halopyridine with a halomethylpyridine in the presence of sodium. Nevertheless, this reaction also suffers from low yields and the formation of multiple byproducts, making it an inefficient route for the synthesis of complex molecules like this compound. rsc.orgchemicalbook.comresearchgate.net
Due to these limitations, more contemporary and efficient methods such as Suzuki, Stille, and Negishi cross-coupling reactions are now predominantly employed for the synthesis of unsymmetrical bipyridines, offering higher yields and greater control over the final product. nih.gov
Directed Functionalization and Derivatization Techniques
The functionalization of the this compound scaffold is key to modifying its properties for specific applications. Techniques that allow for the selective transformation of the methyl groups are particularly valuable.
Selective Free Radical Bromination with N-Bromosuccinimide
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of positions allylic or benzylic to an aromatic ring through a free-radical mechanism. chemicalbook.comacs.org The methyl groups on the bipyridine rings are analogous to benzylic positions and are thus susceptible to bromination by NBS, typically upon initiation by light or a radical initiator like AIBN (azobisisobutyronitrile).
The reaction proceeds via the following steps:
Initiation: Homolytic cleavage of the N-Br bond in NBS or an initiator generates a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups on the bipyridine ring, forming a resonance-stabilized pyridyl-methyl radical and hydrogen bromide (HBr).
The HBr can then react with NBS to produce a low, constant concentration of molecular bromine (Br₂).
The pyridyl-methyl radical reacts with Br₂ to form the bromomethyl-bipyridine product and a new bromine radical, which continues the chain reaction.
This process allows for the conversion of the methyl groups into bromomethyl groups, which are versatile synthetic handles for further derivatization.
| Reagent/Condition | Purpose |
| N-Bromosuccinimide (NBS) | Source of bromine radicals for selective bromination. acs.orgcnr.it |
| Radical Initiator (e.g., AIBN, benzoyl peroxide) or UV light | Initiates the free-radical chain reaction. |
| Non-polar solvent (e.g., CCl₄, cyclohexane) | Favors the radical pathway over ionic reactions. |
Oxidative Transformations of Alkyl Substituents to Aldehydes
The selective oxidation of the methyl groups of dimethylbipyridines to aldehydes provides a direct route to bipyridine-carbaldehydes, which are important building blocks for more complex ligands. A key reagent for this transformation is selenium dioxide (SeO₂), which is known for its ability to oxidize activated methyl and methylene (B1212753) groups to carbonyls in a process known as the Riley oxidation. chemicalbook.comnih.gov
The oxidation of methylpyridines and other methyl-substituted nitrogen heterocycles with SeO₂ is a well-established method for synthesizing the corresponding aldehydes. emporia.edunih.gov Research has shown that the 2-methyl group in compounds like 2,4-dimethylquinoline (B72138) is preferentially oxidized over the 4-methyl group. nih.gov This selectivity can be advantageous in the controlled synthesis of mono-aldehydes from dimethylbipyridine precursors. The reaction is typically carried out by heating the substrate with a stoichiometric amount of SeO₂ in a solvent such as 1,4-dioxane. nih.gov The resulting bipyridine aldehydes can then be isolated and purified.
| Reagent | Substrate | Product |
| Selenium Dioxide (SeO₂) emporia.edunih.gov | Methyl-substituted pyridines/bipyridines | Pyridine/Bipyridine aldehydes |
| N-alkyl pyridinium (B92312) salts | Methyl aromatic hydrocarbons | Aromatic carboxylic acids (with aldehydes as intermediates) rsc.org |
Synthesis of Unsymmetrically Substituted Bipyridine Ligands
Given the challenges associated with classical methods like the Ullmann and Wurtz reactions for producing unsymmetrical bipyridines, modern palladium-catalyzed cross-coupling reactions have become the methods of choice. One such effective strategy is the direct C-H arylation of pyridine N-oxides with halopyridines. nih.govnih.gov
This approach involves the coupling of a pyridine N-oxide (which can be readily prepared from the corresponding pyridine) with a halopyridine in the presence of a palladium catalyst. This method allows for the convenient synthesis of various 2,2'-, 2,3'-, and 2,4'-bipyridines. nih.gov The resulting bipyridine N-oxide can then be efficiently reduced to the final unsymmetrically substituted bipyridine ligand. This strategy offers a more direct and higher-yielding route to compounds like this compound compared to older methods.
| Method | Reactants | Catalyst/Reagents | Product Type |
| Direct C-H Arylation nih.govnih.gov | Pyridine N-oxide, Halopyridine | Palladium catalyst | Unsymmetrical Bipyridines |
| Negishi Coupling acs.org | Pyridyl zinc reagent, Pyridyl triflate | Palladium catalyst | Unsymmetrical Bipyridines |
| Stille Coupling nih.gov | Organotin pyridine, Halopyridine | Palladium catalyst | Symmetrical and Unsymmetrical Bipyridines |
No Scientific Data Found for this compound
Extensive searches of scientific databases and chemical literature have yielded no specific information on the chemical compound "this compound." Consequently, an article focusing on its coordination chemistry as outlined in the prompt cannot be generated at this time due to the absence of available research data for this particular isomer.
The performed searches for "this compound," including its potential synthesis, properties, and coordination complexes, did not return any relevant results. This suggests that this specific isomer may be exceptionally rare, not yet synthesized, or not characterized in the existing scientific literature.
In contrast, significant research is available for other isomers of dimethyl-bipyridine, such as 5,5'-dimethyl-2,2'-bipyridine and 4,4'-dimethyl-2,2'-bipyridine (B75555). These compounds are well-documented as versatile ligands in coordination chemistry, forming a wide array of transition metal complexes with diverse applications.
Should you be interested in the coordination chemistry of these more common and well-studied dimethylbipyridine ligands, a detailed article adhering to the requested scientific structure can be provided.
Coordination Chemistry of Dimethylbipyridine Ligands
Redox Chemistry and Electron Transfer Processes in Metal-Bipyridine Systems
The redox chemistry of metal-bipyridine complexes is a cornerstone of their utility in a vast array of applications, from catalysis to materials science. The bipyridine ligand, with its versatile electronic properties, can actively participate in electron transfer processes, often being referred to as a "redox-active" or "non-innocent" ligand. This means that the ligand itself can be oxidized or reduced, acting as an electron reservoir in concert with the central metal ion. acs.orgnih.govacs.org The introduction of substituents, such as methyl groups, onto the bipyridine framework significantly modulates these redox properties.
While specific, detailed experimental studies on the redox chemistry of metal complexes containing the asymmetrically substituted 5,2'-Dimethyl-[2,4']bipyridinyl ligand are not extensively documented in the current body of scientific literature, the fundamental principles governing related systems provide a strong basis for understanding their expected behavior. The electronic and steric influence of the methyl groups, combined with the inherent asymmetry of the 2,4'-bipyridinyl core, is anticipated to impart unique redox characteristics to its metal complexes.
In general, metal-bipyridine complexes undergo a series of one-electron transfer steps, which can be conveniently studied using techniques like cyclic voltammetry. These redox events can be either metal-centered (involving a change in the oxidation state of the metal) or ligand-centered (involving the addition or removal of electrons from the bipyridine's π-system). wikipedia.org For many bipyridine complexes, both metal- and ligand-based redox couples are observed. wikipedia.org
The position of substituents on the bipyridine rings plays a critical role in determining the redox potentials. Electron-donating groups, such as methyl groups, generally make the complex easier to oxidize and harder to reduce. This is because they increase the electron density on the bipyridine ligand, which in turn can be shared with the metal center, stabilizing higher oxidation states of the metal. acs.org Conversely, the increased electron density on the ligand makes the addition of further electrons (reduction) less favorable. For example, in a series of ruthenium(II) complexes with different substituents on the bipyridine ligands, those with electron-donating groups exhibit a cathodic (less positive) shift in their Ru(III)/Ru(II) redox potential. acs.org
In the case of asymmetrically substituted ligands like this compound, the electronic effects are not uniform across the molecule. This can lead to more complex redox behavior compared to their symmetrical counterparts. The asymmetry can influence the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are central to the oxidation and reduction processes, respectively. In heteroleptic complexes, where different ligands are coordinated to the same metal center, the asymmetry can lead to a localization of the redox process on a specific ligand. acs.org
The study of electron transfer processes in these systems is not limited to electrochemical methods. Spectroelectrochemical techniques, which combine spectroscopy with electrochemistry, allow for the characterization of the electronic structure of the species generated upon oxidation or reduction. Additionally, computational methods like Density Functional Theory (DFT) have become invaluable tools for predicting and understanding the redox properties of metal complexes, including the nature of the orbitals involved in electron transfer and the geometric changes that accompany these processes. nih.govresearchgate.net
Data on Redox Potentials of Related Bipyridine Complexes
To illustrate the influence of substituents on the redox properties of bipyridine complexes, the following table presents electrochemical data for a selection of ruthenium(II) complexes with various bipyridine ligands. This data, while not specific to this compound, demonstrates the general trends observed.
| Complex | Oxidation Potential (E1/2ox vs. Fc+/0) [V] | First Reduction Potential (E1/2red1 vs. Fc+/0) [V] | Reference |
|---|---|---|---|
| [Ru(bpy)3]2+ | 1.26 | -1.33 | General Literature Value |
| [Ru(4,4'-(CH3)2-bpy)2(Mebpy-CN)]2+ | 1.02 | -1.57 | acs.org |
| [Ru(4,4'-(OCH3)2-bpy)2(Mebpy-CN)]2+ | 0.89 | -1.61 | acs.org |
| [Ru(4,4'-(N(CH3)2)2-bpy)2(Mebpy-CN)]2+ | 0.56 | -1.68 | acs.org |
| Ru(H2dcbpy)(CO)2Cl2 | 1.62 (vs. Ag+/Ag) | -1.42 (Epc vs. Ag+/Ag) | rsc.org |
Note: The potentials are given in Volts (V) versus the Ferrocenium/Ferrocene (Fc+/0) redox couple unless otherwise specified. Epc denotes the cathodic peak potential for an irreversible process. The data illustrates how electron-donating substituents (like -CH3, -OCH3, and -N(CH3)2) make the complexes easier to oxidize (lower E1/2ox) and harder to reduce (more negative E1/2red1). Conversely, electron-withdrawing groups (like in H2dcbpy) make the complex harder to oxidize.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the catalytic applications of the compound "this compound" in the areas outlined in the request.
The provided structure, focusing on hydrogenation, cross-coupling, and carbon dioxide reduction, could not be populated with research findings pertaining solely to this specific asymmetrical dimethylbipyridine isomer. Scientific studies in these fields predominantly focus on other, more common isomers, such as 4,4'-dimethyl-2,2'-bipyridine (B75555), 5,5'-dimethyl-2,2'-bipyridine, and 6,6'-dimethyl-2,2'-bipyridine, as ligands in catalytic complexes.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for "this compound" at this time. Further research would be required to explore the synthesis of this ligand and its potential applications in the specified catalytic processes.
Catalytic Applications of Dimethylbipyridine Complexes
Impact of Ligand Design on Catalytic Performance (e.g., selectivity, overpotential)
No information is available in the searched literature regarding the impact of the 5,2'-Dimethyl-[2,4']bipyridinyl ligand on the selectivity or overpotential of catalytic reactions.
Contributions to Environmentally Benign Oxidation Processes
There is no available data or research on the application of this compound complexes in environmentally benign oxidation processes.
Supramolecular Chemistry and Advanced Materials Science
Coordination-Driven Self-Assembly of Architectures
Coordination-driven self-assembly is a powerful method for constructing complex supramolecular structures. The utility of a ligand in this context is dictated by its coordination vectors and steric profile. While numerous bipyridine isomers are staple building blocks in this field, research specifically employing 5,2'-Dimethyl-[2,4']bipyridinyl is not available.
Synthesis and Properties of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the structure of the organic linker. A comprehensive search of scientific databases yielded no reports on the synthesis or characterization of MOFs or coordination polymers incorporating this compound as a ligand. For context, related dimethyl-bipyridine isomers such as 5,5'-dimethyl-2,2'-bipyridine have been utilized in the synthesis of manganese-based MOFs. acs.orgncl.ac.uk In these structures, the methyl groups can influence the framework's dimensionality and porosity. acs.orgncl.ac.uk However, no such data exists for this compound.
Design Principles for Coordination Cages and Helical Structures
The formation of discrete coordination cages and helical structures is governed by the geometric and electronic properties of both the metal center and the ligand. The unsymmetrical nature of this compound could potentially lead to the formation of unique, low-symmetry cages or intricate helical assemblies. General principles for designing such structures often rely on controlling the bite angle and rotational freedom of the ligand. nih.gov Despite these intriguing possibilities, there are no published studies detailing the design, synthesis, or structural analysis of coordination cages or helical structures based on this compound.
Intermolecular Interactions in Supramolecular Systems
Intermolecular interactions are fundamental to the structure and function of supramolecular systems. For bipyridine-based assemblies, π-π stacking and hydrogen bonding are particularly significant.
Role of π-π Stacking in Crystal Packing and Supramolecular Chains
π-π stacking interactions are crucial in dictating the solid-state arrangement of aromatic molecules, including bipyridine derivatives. These interactions can influence properties such as charge transport and luminescence. Studies on related bipyridine compounds have shown that π-π stacking can lead to the formation of one-dimensional ladders and other extended networks. acs.org The specific influence of the methyl group positioning in this compound on π-π stacking arrangements has not been investigated. Analysis of the crystal structure of 5,5'-dimethyl-2,2'-bipyridine reveals π-π contacts between pyridine (B92270) rings that contribute to the stability of the crystal lattice. nih.gov
Hydrogen Bonding in Self-Assembled Complexes
Hydrogen bonding plays a critical role in directing the self-assembly of supramolecular complexes, often working in concert with coordination bonds. The nitrogen atoms of the bipyridine rings can act as hydrogen bond acceptors. While there are numerous studies on hydrogen bonding in complexes of other bipyridine isomers, no specific research has been found detailing hydrogen bonding patterns in self-assembled complexes of this compound.
Integration into Functional Materials
The incorporation of bipyridine ligands into functional materials is a well-established strategy for creating systems with applications in catalysis, sensing, and optoelectronics. The specific properties of the bipyridine ligand are key to the functionality of the resulting material. There is currently no available research that describes the integration of this compound into any functional material or investigates its potential in such applications.
Interactions with Biological Systems in Research Contexts
The ability of bipyridine derivatives to chelate metal ions and interact with biological macromolecules has led to their investigation in various biochemical and medicinal research areas. These compounds can serve as probes for biological structures and as scaffolds for the development of therapeutic agents.
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov These structures are implicated in key cellular processes, including transcription, replication, and telomere maintenance, and are considered emerging targets for anticancer drug design. nih.gov Small molecules that can selectively bind to and stabilize G-quadruplexes are valuable tools for studying their biological roles and for developing new therapeutic strategies.
Bipyridine derivatives have been incorporated into ligands designed to interact with G-quadruplexes. For example, an iridium(III) complex containing 5,5'-dimethyl-2,2'-bipyridine has been utilized as a luminescent probe for the detection of protein tyrosine kinase-7, an important biomarker for several cancers, through a G-quadruplex-based assay. ossila.com The luminescence of the complex is enhanced upon binding to the G-quadruplex, providing a "switch-on" signal for detection. ossila.com
Similarly, pyridine-bis(benzimidazole) (PyBI), a compound that selectively stabilizes parallel and hybrid G-quadruplexes, has been shown to induce replication stress and apoptosis in cancer cells. nih.gov This highlights the potential of G-quadruplex stabilizers as anticancer agents. The unique structure of this compound could serve as a scaffold for the design of new G-quadruplex-selective ligands. The specific arrangement of its nitrogen atoms and methyl groups could influence its binding affinity and selectivity for different G-quadruplex topologies. Further research into the interaction of metal complexes of this compound with G-quadruplexes could lead to the development of novel probes and therapeutic candidates.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5,2'-Dimethyl-[2,4']bipyridinyl and investigating its interactions in solution.
¹H NMR for Structural Elucidation and Host-Guest Interaction Studies
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within the this compound molecule. The analysis of chemical shifts, coupling constants, and signal integrations allows for the unambiguous assignment of each proton, confirming the substitution pattern of the dimethyl groups on the bipyridinyl framework.
In the context of host-guest chemistry, ¹H NMR is a powerful tool to study the non-covalent interactions between this compound and potential guest molecules. Changes in the chemical shifts of the bipyridinyl protons upon the addition of a guest species can indicate the formation of a host-guest complex. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, offering insights into the geometry of the complex. Diffusion NMR is particularly useful for differentiating between various host-guest assemblies in solution, such as monomeric or dimeric complexes. nih.gov The analysis of ¹H NMR spectra of dimethyl-substituted bipyridyls allows for the calculation of interplanar angles between the pyridine (B92270) rings, which are consistent with estimates from molecular models. researchgate.net
X-ray Diffraction Techniques
X-ray diffraction methods are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural information for this compound.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis offers an atomic-resolution view of the molecular structure of this compound. By irradiating a single crystal of the compound with X-rays, a diffraction pattern is generated, which can be mathematically reconstructed to yield a detailed three-dimensional model of the molecule. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the bipyridinyl rings and the methyl substituents. For instance, the crystal structure of a related compound, 5,5'-dimethyl-2,2'-bipyridine, reveals a triclinic system with specific unit cell dimensions and a dihedral angle of 69.62 (4)° between the pyridine rings. nih.gov The increasing application of single-crystal X-ray diffraction is evident in the growing number of published structures for related palladium compounds with 2-arylpyridines. mdpi.com
Below is a table summarizing representative crystallographic data for a related dimethyl-bipyridine derivative, illustrating the type of information obtained from single-crystal X-ray diffraction studies.
| Parameter | Value |
| Empirical Formula | C₁₂H₁₂N₂ |
| Formula Weight | 184.24 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.409(4) |
| b (Å) | 7.312(5) |
| c (Å) | 11.533(8) |
| α (°) | 96.04(5) |
| β (°) | 91.16(4) |
| γ (°) | 105.03(5) |
| Volume (ų) | 518.4(6) |
| Z | 2 |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample of this compound. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. PXRD is crucial for confirming the phase purity of a synthesized batch of the compound and can be used to identify different polymorphic forms. For example, in studies of related bipyridine complexes, powder X-ray patterns have been used to confirm that the bulk material corresponds to the structure determined from single-crystal X-ray diffraction. rsc.org
Electronic and Vibrational Spectroscopy
Electronic and vibrational spectroscopy techniques probe the electronic structure and bonding within the this compound molecule.
UV-Visible Absorption and Fluorescence Emission Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy measures the electronic transitions that occur when the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. oregonstate.edu These transitions typically involve the promotion of electrons from lower-energy molecular orbitals (like π orbitals) to higher-energy orbitals (like π* orbitals). The absorption spectrum of this compound is characterized by specific wavelengths of maximum absorption (λmax), which are indicative of its conjugated π-system. The molar absorptivity (ε) at these wavelengths provides a measure of the probability of the electronic transition. rsc.org Studies on related dimethyl-bipyridine complexes show absorption bands related to metal-to-ligand charge transfer (MLCT) and intraligand π→π* transitions. nih.gov
Fluorescence emission spectroscopy provides information about the electronic structure of the excited state. After absorbing light, the molecule can relax to the ground state by emitting a photon. The fluorescence spectrum shows the intensity of emitted light as a function of wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, is a critical parameter that quantifies the efficiency of the fluorescence process. For some bipyridine derivatives, the fluorescence properties are sensitive to the solvent polarity. nih.gov
The table below presents hypothetical photophysical data for this compound in a given solvent, illustrating the key parameters obtained from these spectroscopic techniques.
| Parameter | Value |
| λabs (nm) | 285 |
| ε (L mol⁻¹ cm⁻¹) | 25,000 |
| λem (nm) | 350 |
| Stokes Shift (nm) | 65 |
| Quantum Yield (Φ) | 0.45 |
Infrared (IR) Spectroscopy and Spectroelectrochemistry for Vibrational Fingerprints and Reaction Monitoring
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and determining the structural "fingerprint" of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netnih.govconicet.gov.ar For bipyridinyl compounds, IR spectroscopy is particularly sensitive to the vibrations of the pyridine rings, including C=C and C=N stretching modes, as well as C-H bending modes. uni-freiburg.de The positions of these vibrational bands can be influenced by substitution patterns and coordination to metal ions.
In complexes, the coordination of a bipyridinyl ligand, such as 5,5'-dimethy-2,2'-bipyridine, to a metal ion results in noticeable shifts in the IR spectrum. For instance, the C=N stretching vibration, typically observed around 1497 cm⁻¹ for the free ligand, shifts to lower wavenumbers (e.g., 1375–1382 cm⁻¹) upon coordination, indicating the involvement of the nitrogen atoms in bonding with the metal. researchgate.net New bands corresponding to the metal-nitrogen (Ln-N) stretching vibrations may also appear at lower frequencies (e.g., 257–291 cm⁻¹). researchgate.net
The table below summarizes typical IR vibrational modes for bipyridinyl compounds, drawing on data from related molecules like 2,2'-bipyridine (B1663995) and its derivatives.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Reference |
| C=N Stretching | 1596 | 2,2'-bipyridine uni-freiburg.de |
| C=C Stretching | 1434-1476 | 2,2'-bipyridine uni-freiburg.de |
| C-H Bending/Stretching | 735-766 | 2,2'-bipyridine uni-freiburg.de |
| Ring Breathing Mode | ~994 | 2,2'-bipyridine nih.gov |
| Shifted Ring Breathing (in complex) | ~1010 | PbI₂(BIPY) nih.gov |
| Metal-Nitrogen Stretching | 257-291 | [Ln(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ researchgate.net |
Spectroelectrochemistry combines spectroscopy with electrochemistry to study the spectroscopic properties of species as they are electrochemically generated. This is particularly useful for monitoring changes in the vibrational spectrum of a molecule like this compound upon reduction or oxidation. By applying a potential to a solution of the compound, radical ions can be generated in situ, and their IR spectra can be recorded.
For example, in studies of ruthenium-bipyridine complexes, transient infrared absorption spectroscopy has been used to examine the excited states and reduced forms of the complexes. researchgate.net These experiments have shown that upon reduction, the added electron is often localized on a single bipyridine ligand rather than being delocalized over the entire molecule. researchgate.net This localization induces changes in the vibrational frequencies of that specific ligand, which can be detected by IR spectroscopy. Similarly, nanosecond step-scan IR spectra of ruthenium complexes with cyano-substituted dimethyl-bipyridine ligands revealed a significant bathochromic shift (to lower frequency) of the C≡N stretching frequency in the excited state, confirming the localization of the excited electron on that ligand. nih.gov This technique allows for the direct monitoring of reaction intermediates and provides a detailed picture of electron transfer processes.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. nih.govuoc.gr Since the radical anion of this compound, formed by a one-electron reduction, is a paramagnetic species, EPR spectroscopy is an essential tool for its characterization.
When the radical anion is generated, the EPR spectrum provides information about the distribution of the unpaired electron's spin density across the molecule through hyperfine coupling interactions with magnetic nuclei (e.g., ¹H and ¹⁴N). uoc.gr The resulting spectrum consists of a pattern of lines, where the number of lines and their splitting (hyperfine coupling constant) can be used to identify the nuclei interacting with the unpaired electron and the extent of that interaction. uoc.gr
For bipyridine radical anions, the EPR spectrum is often complex, showing coupling to the nitrogen and hydrogen nuclei of the two pyridine rings. researchgate.net In some cases, such as with the radical anion of perylene (B46583), the spectrum can feature a large number of lines due to coupling with multiple protons, although not all may be resolved. uni-freiburg.de The g-factor, a characteristic value for the radical, is typically close to that of a free electron (~2.0023) for organic radicals. uoc.gr
The table below shows representative g-factors and hyperfine coupling constants for related radical species.
| Paramagnetic Species | g-factor | Hyperfine Coupling Nucleus | Hyperfine Coupling Constant (Gauss) |
| Anthracene Anion Radical | 2.0029 | - | - |
| Perylene Anion Radical | - | ¹H | a(H1)= -3.05, a(H2)= +0.45, a(H3)= -4.03 |
| Naphtho[2,3-d]imidazole-4,9-dione Radical Anion | 2.0046 | a(¹⁴N) | 2.05 |
| Naphtho[2,3-d]imidazole-4,9-dione Radical Anion | 2.0046 | a(¹H, CH₃) | 2.05 |
| Naphtho[2,3-d]imidazole-4,9-dione Radical Anion | 2.0046 | a(¹H, CH₃) | 0.23 |
Data for perylene and naphthoquinone derivatives are provided for illustrative purposes to show typical values for aromatic radical ions. uni-freiburg.denih.gov
EPR spectroscopy can be combined with electrochemistry (in situ electrochemal-EPR) to generate and study radical ions cleanly. uni-freiburg.de This allows for the precise control of the radical species being investigated. The technique is invaluable for confirming the formation of radical intermediates in chemical or electrochemical reactions and for providing detailed electronic structural information that is not accessible by other methods. uni-freiburg.deresearchgate.net
Combined Spectroscopic and Chemometric Approaches for Complex Systems
In many chemical reactions, multiple species, including reactants, intermediates, and products, coexist in solution. Analyzing the individual spectroscopic signatures from such a complex mixture can be challenging due to overlapping signals. Chemometrics, which involves the use of multivariate statistical methods, provides powerful tools to deconvolve these complex datasets. confex.comyoutube.com
One such powerful technique is Multivariate Curve Resolution (MCR). When applied to a series of spectra collected over time or as a function of an applied potential, MCR can resolve the data into the pure spectra of the individual components and their corresponding concentration profiles, even when these components are never present in a pure form. acs.org
This approach has been successfully applied to study the oxidation of copper(I) complexes containing 6,6'-dimethyl-2,2'-bipyridyl ligands. acs.org By simultaneously analyzing UV-vis and EPR spectroscopic data collected during the reaction, researchers were able to use MCR to isolate the spectra and concentration profiles of the initial Cu(I) species, a transient Cu(II) intermediate, and the final product. acs.org
The benefits of this combined approach include:
Identification of Transient Species: MCR can extract the spectrum of a short-lived intermediate that may not be directly observable. acs.org
Kinetic Analysis: The concentration profiles obtained from MCR can be used to determine the kinetics of the reaction, providing insights into the reaction mechanism. acs.org
Robust Interpretation: By analyzing multiple spectroscopic datasets simultaneously (e.g., UV-vis and EPR), the resulting model is more constrained and provides a more reliable interpretation of the system. acs.org
For a compound like this compound, which can participate in complex coordination equilibria or redox reactions, the combination of techniques like UV-vis, IR, or EPR spectroscopy with chemometric methods like MCR would be a highly effective strategy to unravel the underlying chemical processes, identify all participating species, and determine their kinetic behavior.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. chemrxiv.org It is extensively used to investigate the properties of bipyridine-based compounds.
Analysis of Ground and Excited Electronic States
DFT calculations are instrumental in characterizing the ground and excited electronic states of 5,2'-Dimethyl-[2,4']bipyridinyl. By determining the optimized molecular geometry in the ground state, key structural parameters such as bond lengths, bond angles, and dihedral angles can be obtained. For instance, in related dimethyl-bipyridine molecules, the dihedral angle between the pyridyl rings is a critical parameter influencing the electronic properties. nih.gov
Upon photoexcitation, the molecule transitions to an excited state. The nature of these excited states, such as whether they are localized on one of the pyridine (B92270) rings or involve charge transfer between the rings, can be elucidated. The distribution of electron density in the excited state provides insights into the molecule's photophysical behavior. acs.org For bipyridyl derivatives, metal-to-ligand charge transfer (MLCT) bands are often significant features in their electronic spectra when complexed with metal ions. nih.gov
Molecular Orbital Analysis (HOMO/LUMO) and Electron Density Distributions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. wuxibiology.comnih.gov
For bipyridine molecules, the HOMO and LUMO are typically π-orbitals distributed over the aromatic rings. researchgate.net The introduction of methyl groups at the 5 and 2' positions in this compound is expected to influence the energies and distributions of these orbitals. The electron-donating nature of the methyl groups can raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted bipyridine. The precise distribution of the HOMO and LUMO across the two non-equivalent pyridine rings will dictate the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.
| Orbital | Typical Location in Bipyridines | Influence of Methyl Groups |
|---|---|---|
| HOMO | π-orbital over pyridine rings | Raises energy level |
| LUMO | π*-orbital over pyridine rings | Can be influenced by substitution pattern |
Prediction of Spectroscopic Signatures and Photophysical Properties
DFT calculations can predict various spectroscopic properties, including vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). dntb.gov.ua By calculating the harmonic vibrational frequencies, theoretical spectra can be generated and compared with experimental data to aid in the assignment of vibrational modes.
The prediction of UV-Vis spectra is achieved through methods like Time-Dependent DFT (TD-DFT), which will be discussed in more detail in the next section. These calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, providing a theoretical absorption spectrum. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule. For instance, the introduction of methyl substituents in bipyridine ligands has been shown to increase the energy of MLCT bands in their metal complexes. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of electronic excited states and their dynamics. researchgate.net For this compound, TD-DFT is crucial for understanding its behavior upon absorption of light.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of maximum absorption in the UV-Vis spectrum. acs.org The nature of the excited states can be analyzed by examining the molecular orbitals involved in the electronic transitions. This can reveal whether an excited state has a π-π* character, a charge-transfer character, or Rydberg character.
Furthermore, TD-DFT can be used to explore the potential energy surfaces of the excited states, providing insights into the possible decay pathways of the excited molecule. nih.gov This includes processes like internal conversion and intersystem crossing, which are fundamental to understanding the molecule's fluorescence and phosphorescence properties. The calculated lifetimes of excited states can be compared with experimental measurements from techniques like time-resolved spectroscopy. nih.gov
Ab Initio Calculations for Energetics and Geometries
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a systematic way to improve the accuracy of calculations. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Configuration Interaction (CI). wikipedia.orgwayne.edu
Hartree-Fock theory provides a foundational approximation by considering each electron in the mean field of all other electrons. However, it neglects electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common method to incorporate electron correlation effects and improve upon the HF results for both energies and geometries. smu.eduarxiv.org Higher-order MP calculations (MP3, MP4) can provide even greater accuracy, though at a higher computational cost. wikipedia.org
Configuration Interaction methods provide a way to systematically approach the exact solution of the Schrödinger equation by including excited-state configurations in the wavefunction. While computationally demanding, CI calculations can provide highly accurate energetics and geometries, serving as benchmarks for other methods. These methods are particularly important for systems where electron correlation plays a significant role.
| Ab Initio Method | Description | Key Application for this compound |
|---|---|---|
| Hartree-Fock (HF) | Mean-field approximation, neglects electron correlation. wayne.edu | Initial geometry optimization and wavefunction generation. |
| Møller-Plesset (MP2) | Includes electron correlation via perturbation theory. wikipedia.org | More accurate energetics and geometries. |
| Configuration Interaction (CI) | Systematically improvable, includes excited-state configurations. | Benchmark calculations for energetics. |
Quantum Chemistry Calculations for Intermolecular and Host-Guest Interactions
Quantum chemistry calculations are essential for understanding and quantifying the non-covalent interactions that govern how this compound interacts with other molecules, including solvent molecules and potential host molecules in supramolecular systems. gatech.eduacs.org These interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are critical in determining the structure and properties of molecular assemblies. acs.org
DFT with dispersion corrections (DFT-D) is often employed to accurately model these weak interactions. Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis can be used to visualize and characterize these interactions based on the calculated electron density. acs.org
In the context of host-guest chemistry, these calculations can predict the binding affinity and selectivity of this compound for different host molecules or ions. beilstein-journals.orgnih.gov By calculating the interaction energies and optimized geometries of the host-guest complexes, researchers can gain insights into the factors that drive complex formation and stability. nih.gov This is particularly relevant for the design of molecular sensors and recognition systems based on bipyridine derivatives.
Molecular Dynamics Simulations for Supramolecular Self-Assembly
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the principles of supramolecular self-assembly, a process central to the formation of complex nanostructures from individual molecular components. rsc.org In the context of bipyridine-containing systems, MD simulations provide insights into the dynamic processes and non-covalent interactions that guide the spontaneous organization of molecules into larger, well-defined architectures. nih.gov While specific MD studies on this compound are not extensively documented in the literature, the methodologies applied to analogous bipyridine derivatives offer a clear framework for how such investigations would proceed.
The primary goal of MD simulations in this area is to elucidate the mechanisms and pathways of self-assembly. biu.ac.il This can be approached from two main perspectives: a "top-down" method, where the stability of a proposed, pre-assembled supramolecular structure is tested, or a "bottom-up" approach, where the spontaneous aggregation of randomly dispersed molecules is observed. For a hypothetical supramolecular system involving this compound, a top-down simulation could assess the stability of a proposed aggregate, such as a helical or sheet-like structure, by monitoring key parameters like root-mean-square displacement (RMSD), radius of gyration, and intermolecular hydrogen bonding patterns over time.
In a bottom-up simulation, multiple this compound molecules would be placed in a simulation box with a solvent, and their interactions would be simulated over a timescale sufficient to observe the initial stages of aggregation. These simulations can reveal preferred orientations and binding modes, driven by forces such as π-π stacking of the bipyridinyl rings and hydrophobic interactions of the methyl groups. The insights gained from such simulations are crucial for understanding how the specific placement of the methyl groups on the bipyridinyl core of this compound influences its self-assembly behavior compared to other isomers.
Furthermore, MD simulations can be employed to study the conformational dynamics of the this compound molecule itself, which is a key factor in its ability to form ordered structures. The torsional angles between the two pyridine rings, for instance, can be monitored to understand the molecule's flexibility and its predisposition to adopt conformations suitable for supramolecular assembly.
Validation and Correlation of Theoretical Models with Experimental Observations
The validation of theoretical and computational models through correlation with experimental data is a cornerstone of modern chemical research, ensuring that the computational results accurately reflect real-world phenomena. For this compound and its potential supramolecular structures, a combination of theoretical calculations, primarily Density Functional Theory (DFT), and experimental techniques would be employed to achieve this validation.
Theoretical Predictions:
DFT calculations are a common theoretical tool for predicting the geometric and electronic structures of bipyridine derivatives and their metal complexes. acs.org For this compound, DFT could be used to optimize the molecular geometry, calculate vibrational frequencies (for comparison with IR and Raman spectra), and predict electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. acs.org These calculations provide a detailed picture of the molecule's intrinsic properties at the quantum level.
Experimental Observations:
The primary experimental technique for validating the predicted geometry of a molecule like this compound is single-crystal X-ray diffraction. This method provides precise measurements of bond lengths, bond angles, and torsion angles in the solid state. nih.gov These experimental parameters can be directly compared with the optimized geometry obtained from DFT calculations. A strong correlation between the experimental and calculated structures lends confidence to the theoretical model. For instance, studies on other dimethyl-bipyridine isomers have shown how crystallographic data can reveal the planarity or twist of the bipyridine core, which is a critical parameter for comparison with theoretical predictions.
Spectroscopic techniques also play a vital role in the validation process. Experimentally obtained infrared (IR) and Raman spectra can be compared with the vibrational frequencies calculated using DFT. mdpi.com While there might be systematic deviations between the calculated and experimental values, a good correlation in the pattern of the spectra can confirm the accuracy of the theoretical model. Similarly, UV-visible spectroscopy can provide information about the electronic transitions in the molecule, which can be correlated with the HOMO-LUMO gap and other electronic properties predicted by DFT.
The table below outlines the key parameters that are typically correlated between theoretical models and experimental observations for bipyridine derivatives.
| Parameter | Theoretical Method | Experimental Technique |
| Molecular Geometry | ||
| Bond Lengths | DFT Optimization | X-ray Diffraction |
| Bond Angles | DFT Optimization | X-ray Diffraction |
| Torsional Angles | DFT Optimization | X-ray Diffraction |
| Vibrational Properties | ||
| Vibrational Frequencies | DFT Frequency Calculation | IR & Raman Spectroscopy |
| Electronic Properties | ||
| Electronic Transitions | Time-Dependent DFT (TD-DFT) | UV-visible Spectroscopy |
| Redox Potentials | DFT with Solvation Model | Cyclic Voltammetry |
By systematically comparing the data from these theoretical and experimental approaches, a comprehensive and validated understanding of the structure and properties of this compound can be achieved. This integrated approach is essential for the rational design of new supramolecular materials based on this and related bipyridine building blocks.
Isomerism and Positional Effects of Methyl Substitution
Impact of Methyl Group Position on Electronic and Steric Properties
The positioning of methyl substituents on the bipyridine rings directly influences the molecule's electronic and steric landscape. Methyl groups are electron-donating, which can alter the electron density at various points in the ring system. researchgate.net This electronic effect, combined with the steric bulk of the methyl groups, plays a crucial role in the molecule's behavior.
In 5,2'-Dimethyl-[2,4']bipyridinyl, the methyl group at the 5-position is meta to the nitrogen atom of its ring, while the methyl group at the 2'-position is ortho to the nitrogen of the second ring.
Electronic Effects : The electron-donating nature of the methyl group at the 5-position increases the electron density of that pyridine (B92270) ring, which can influence its basicity and reactivity. The methyl group at the 2'-position also donates electron density, but its proximity to the nitrogen atom and the inter-ring bond introduces significant steric hindrance. nih.gov In related dimethyl-2,2'-bipyridine complexes, substituents in the 4,4'-positions (para to the nitrogen) and 5,5'-positions (meta to the nitrogen) have been shown to increase the energy of metal-to-ligand charge transfer (MLCT) bands compared to the unsubstituted bipyridine. nih.gov This suggests that the methyl groups in this compound would similarly modulate the electronic properties of the ligand.
| Property | Effect of 5-Methyl Group | Effect of 2'-Methyl Group |
| Electronic | Electron-donating, increases ring electron density. | Electron-donating, influences local electron density. |
| Steric | Minimal steric hindrance to coordination. | Significant steric hindrance around the 2'-nitrogen atom. |
Isomeric Influence on Coordination Behavior and Complex Stability
The position of methyl groups significantly affects how bipyridine ligands coordinate to metal ions and the stability of the resulting complexes. tandfonline.comsci-hub.ru The stability of metal complexes is influenced by factors such as the nature of the ligand and the bonding between the metal and ligand. sci-hub.ru
The asymmetrical nature of this compound would likely lead to interesting coordination behavior. The nitrogen on the 5-methyl-substituted ring is sterically unencumbered and would coordinate readily to a metal center. However, the nitrogen on the 2'-methyl-substituted ring is sterically hindered, which could lead to weaker or distorted coordination. This disparity can influence the geometry and stability of the metal complex.
Studies on related isomers have shown that steric hindrance near the coordinating nitrogen atoms can decrease complex stability. For example, complexes with 6,6'-dimethyl-2,2'-bipyridine are often less stable than those with 4,4'- or 5,5'-dimethyl-2,2'-bipyridine due to the steric clash of the methyl groups with other ligands in the coordination sphere. nih.gov In contrast, the increased basicity from electron-donating methyl groups can sometimes enhance complex stability, provided steric hindrance is not overwhelming. nih.gov For this compound, a balance between these electronic and steric factors would determine the stability of its metal complexes. researchgate.netfigshare.com
| Isomer Type | Influence on Coordination | Expected Complex Stability |
| Symmetric (e.g., 4,4'- or 5,5'-dimethyl) | Both nitrogen atoms have similar electronic and steric environments. | Generally form stable, predictable complexes. nih.gov |
| Sterically Hindered (e.g., 6,6'-dimethyl) | Steric clash near nitrogen atoms can prevent or distort coordination. nih.gov | Lower stability compared to less hindered isomers. |
| Asymmetric (e.g., 5,2'-dimethyl) | Different steric and electronic environments at each nitrogen atom. | May form distorted complexes with potentially unique stability profiles. |
Differential Reactivity and Functionalization Pathways Among Isomers
The position of methyl groups also dictates the reactivity of the bipyridine framework towards further functionalization. The electron-donating nature of the methyl groups can activate the pyridine rings towards electrophilic substitution, while the steric bulk can direct incoming reagents to less hindered positions.
For this compound, the two pyridine rings would exhibit different reactivity. The 5-methyl-substituted ring would be more activated towards electrophilic attack than an unsubstituted ring, with the directing effects of the methyl and pyridyl groups influencing the position of substitution. The 2'-methyl-substituted ring would also be electronically activated, but the steric hindrance from the 2'-methyl group would likely block reactions at adjacent positions.
Functionalization of bipyridines is often achieved through reactions like Suzuki coupling, where a halogenated bipyridine is coupled with a boronic acid. nih.gov If one were to start with a dihalogenated precursor to this compound, the differential reactivity of the halogen positions could allow for selective, stepwise functionalization.
Effect on Catalytic Selectivity and Efficiency
Substituted bipyridines are widely used as ligands in homogeneous catalysis, and the position of the substituents can have a profound effect on the catalyst's activity and selectivity. researchgate.net The steric and electronic properties of the ligand are crucial for tuning the performance of metal catalysts. iastate.edu
In palladium-catalyzed cross-coupling reactions, for example, the steric bulk of the bipyridine ligand can influence the rate of reductive elimination, which is often the product-forming step. A study on Suzuki-Miyaura cross-coupling reactions using palladium complexes with different dimethylbipyridine ligands found that a complex with 6,6'-dimethyl-2,2'-bipyridine showed significantly enhanced catalytic activity compared to those with 4,4'-dimethyl-2,2'-bipyridine (B75555) or unsubstituted bipyridine. iastate.edu This was attributed to the steric properties of the 6,6'-disubstituted ligand promoting the catalytic cycle. iastate.edu
For this compound, its unique steric and electronic profile would likely impart specific catalytic properties. The asymmetric nature of the ligand could create a chiral pocket around the metal center, potentially leading to enantioselective catalysis in certain reactions. The combination of one sterically hindered and one less hindered coordinating nitrogen could also influence substrate binding and product release, thereby affecting both catalytic efficiency and selectivity.
| Ligand | Steric Environment | Reported Catalytic Effect (in Suzuki-Miyaura Coupling) |
| Unsubstituted Bipyridine | Minimal steric bulk. | Baseline catalytic activity. iastate.edu |
| 4,4'-Dimethyl-2,2'-bipyridine | Methyl groups are remote from the coordination site. | Lower activity compared to 6,6'-isomer. iastate.edu |
| 6,6'-Dimethyl-2,2'-bipyridine | Significant steric bulk near the metal center. | Dramatically enhanced catalytic activity. iastate.edu |
| This compound | Asymmetric steric environment. | Potentially unique selectivity and activity (Hypothetical). |
Tuning of Photophysical Properties through Substituent Placement
The photophysical properties of metal complexes containing bipyridine ligands, such as their absorption and emission of light, can be finely tuned by altering the substitution pattern on the bipyridine rings. scielo.brmdpi.comscispace.comresearchgate.net This is particularly relevant for applications in areas like luminescent materials and photocatalysis. rsc.orgrsc.org
In many ruthenium and other transition metal complexes, the lowest energy electronic transition is a metal-to-ligand charge transfer (MLCT). nih.gov The energy of this transition, and thus the color and luminescence properties of the complex, is sensitive to the electronic properties of the bipyridine ligand. Electron-donating groups like methyl substituents generally raise the energy of the ligand's π* orbitals. This can lead to a blue shift (a shift to higher energy or shorter wavelength) in the MLCT absorption and emission bands. acs.org
Research on tungsten complexes with 4,4'- and 5,5'-dimethyl-2,2'-bipyridine has shown that the introduction of methyl groups increases the energy of the MLCT band compared to the unsubstituted bipyridine complex. nih.gov The effect was more pronounced for the 5,5'-isomer. nih.gov Based on these findings, a complex of this compound would be expected to have its photophysical properties modulated by the combined electronic effects of the 5-methyl and 2'-methyl groups, leading to a specific MLCT energy and unique luminescent behavior. nih.govrsc.org
| Bipyridine Ligand in [W(CN)6(L)]2- | MLCT Band Energy Increase (in MeCN, relative to bpy) |
| 4,4'-dimethyl-2,2'-bipyridine | +2.50 kJ/mol nih.gov |
| 5,5'-dimethyl-2,2'-bipyridine | +8.03 kJ/mol nih.gov |
Conclusion and Future Research Directions
Summary of Key Academic Contributions in Dimethylbipyridine Chemistry
Research into dimethylbipyridines has significantly advanced our understanding of how methyl group placement impacts the electronic and steric properties of these ligands. Key academic contributions for various dimethylbipyridine isomers have demonstrated that:
Symmetrical Substitution: Ligands like 4,4'-dimethyl-2,2'-bipyridine (B75555) and 5,5'-dimethyl-2,2'-bipyridine have been instrumental in developing catalysts and photochemically active metal complexes. nih.govnih.gov The methyl groups in these positions primarily exert an electronic effect, influencing the redox potentials of the corresponding metal complexes.
Steric Hindrance: The introduction of methyl groups at the 6,6'-positions, as seen in 6,6'-dimethyl-2,2'-bipyridine, introduces significant steric hindrance around the metal center. This can lead to unique coordination geometries and reactivity, and has been explored in the context of protecting metal centers. nih.gov
Unsymmetrical Substitution: The synthesis of unsymmetrically substituted bipyridines, a category to which 5,2'-Dimethyl-[2,4']bipyridinyl belongs, allows for a more subtle tuning of ligand properties. Cross-coupling reactions like the Stille, Suzuki, and Negishi reactions have proven to be efficient methods for preparing such compounds. acs.orgorgsyn.orgzendy.io These synthetic strategies have opened the door to creating a vast library of ligands with tailored characteristics. researchgate.net
While specific academic contributions focusing solely on this compound are not widely documented in readily available literature, its existence is confirmed through chemical supplier databases, providing its IUPAC name, 2-methyl-4-(5-methylpyridin-2-yl)pyridine, and CAS number, 1187168-36-0. This foundational information is the first step towards more in-depth research.
Emerging Research Avenues and Untapped Potential
The unique substitution pattern of this compound presents several intriguing avenues for future research. The placement of a methyl group on each of the two different pyridine (B92270) rings, connected in a 2,4'-fashion, creates a distinct electronic and steric environment compared to more common bipyridine isomers.
Potential areas of exploration include:
Coordination Chemistry: A systematic investigation into the coordination behavior of this compound with a variety of transition metals would be highly valuable. Understanding the resulting complex geometries, stability constants, and electronic properties would lay the groundwork for its application in other fields.
Catalysis: The electronic asymmetry of the ligand could lead to novel catalytic activities. For instance, in reactions where substrate binding and activation are sensitive to the electronic environment, this ligand could offer unique selectivity. Its potential in catalytic processes such as cross-coupling reactions or C-H activation warrants investigation. rsc.orgbeilstein-journals.org
Materials Science: The incorporation of this ligand into metal-organic frameworks (MOFs) or polymeric materials could lead to new materials with interesting photophysical or electronic properties. The specific arrangement of the methyl groups could influence the packing and intermolecular interactions within the solid state.
Photochemistry: The electronic properties of the ligand will undoubtedly affect the photophysical characteristics of its metal complexes. Exploring the luminescence and photochemical reactivity of complexes containing this compound could lead to applications in areas such as light-emitting diodes (LEDs) or photosensitizers.
Challenges and Opportunities in the Field of Substituted Bipyridine Research
The field of substituted bipyridine research, while mature in many respects, continues to present both challenges and exciting opportunities.
Challenges:
Synthesis of Unsymmetrical Ligands: While methods exist, the synthesis of specific, unsymmetrically substituted bipyridines can still be challenging, often requiring multi-step procedures and careful purification. Developing more efficient and general synthetic routes remains a key objective.
Limited Availability of Starting Materials: The availability and cost of suitably functionalized pyridine precursors can be a limiting factor in the synthesis of novel bipyridine ligands.
In-depth Characterization: A thorough understanding of the properties of new bipyridine ligands and their metal complexes requires a comprehensive suite of characterization techniques, including advanced spectroscopic and computational methods.
Opportunities:
Rational Ligand Design: The growing understanding of structure-property relationships allows for the more rational design of bipyridine ligands with specific properties tailored for a particular application.
High-Throughput Screening: The development of high-throughput synthesis and screening methods could accelerate the discovery of new bipyridine-based catalysts and materials.
Interdisciplinary Applications: The versatility of substituted bipyridines ensures their continued relevance in a wide range of interdisciplinary fields, from medicine to sustainable energy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,2'-Dimethyl-[2,4']bipyridinyl, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions between methyl-substituted pyridine precursors. For example, oxidation of methyl groups using KMnO₄ in aqueous acidic conditions can yield carboxylated derivatives (e.g., 2,2’-bipyridine-5,5’-dicarboxylic acid from 5,5’-dimethyl-2,2’-bipyridine) . Purification via sublimation (≥99% purity) or column chromatography is recommended to remove by-products. NMR (¹H/¹³C) and mass spectrometry are critical for confirming substitution patterns and purity .
Q. How is the coordination behavior of this compound characterized in transition metal complexes?
- Methodological Answer : The ligand’s coordination is studied using UV-vis spectroscopy (to monitor metal-to-ligand charge transfer bands) and cyclic voltammetry (to assess redox activity). For example, ruthenium complexes with methyl-substituted bipyridines exhibit distinct electrochemical profiles due to steric and electronic effects . Single-crystal XRD is essential for structural confirmation .
Advanced Research Questions
Q. How do steric and electronic effects of the 5,2'-dimethyl substituents influence catalytic activity in metal-organic frameworks (MOFs)?
- Methodological Answer : Steric hindrance from methyl groups can reduce ligand flexibility, impacting MOF porosity. Electronic effects are probed via DFT calculations to predict charge distribution and binding affinity. For instance, methyl groups in 4,4'-dimethyl-2,2'-bipyridine increase electron density at the nitrogen donor sites, enhancing stability in Cu(I) complexes . Experimental validation involves comparing catalytic turnover rates in CO₂ reduction or hydrogen evolution reactions .
Q. What strategies resolve contradictory data in photophysical studies of this compound-based luminophores?
- Methodological Answer : Contradictions may arise from solvent polarity or trace metal impurities. Control experiments under inert atmospheres (e.g., Ar-glovebox) minimize oxidation. Time-resolved fluorescence spectroscopy can distinguish ligand-centered vs. metal-centered emissions. For example, methyl substituents in Eu(III) complexes alter luminescence lifetimes due to modified ligand-field splitting . Parallel studies with deuterated solvents or isotopic labeling (e.g., ²H NMR) clarify solvent interactions .
Q. How can computational modeling predict the ligand’s efficacy in stabilizing unusual oxidation states of metal ions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict redox activity. For instance, methyl groups in 4,4'-dimethyl-2,2'-bipyridine stabilize Ru(III) states in electrochemical applications . Advanced methods like CASSCF (Complete Active Space Self-Consistent Field) model excited-state dynamics in photoredox catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
